Methyl 3-aminocyclobutanecarboxylate

Description

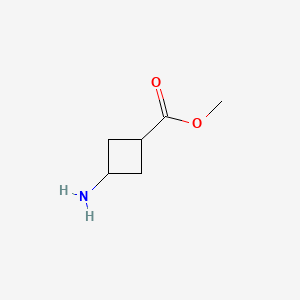

Methyl 3-aminocyclobutanecarboxylate is a cyclobutane derivative featuring an amino group at the 3-position and a methyl ester at the 1-position. Its hydrochloride form (CAS 1354940-69-4 and 1212304-86-3) is commonly used in pharmaceutical and chemical research. The molecular formula of the free base is C₆H₁₁NO₂, while the hydrochloride salt is C₆H₁₂ClNO₂ . The compound’s structure combines a strained cyclobutane ring with functional groups that enhance reactivity, making it valuable in synthesizing bioactive molecules.

Properties

IUPAC Name |

methyl 3-aminocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBSFYWZNUKOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653861 | |

| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206970-19-5 | |

| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview

Methyl 3-aminocyclobutanecarboxylate is a chemical compound with the molecular formula . It is recognized for its potential biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 143.18 g/mol

- CAS Number : 1780193-75-0

- Physical State : Colorless liquid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The aminomethyl group can engage in hydrogen bonding and ionic interactions, influencing the activity of these targets. The compound has been studied for its role in various biochemical pathways, particularly in relation to enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes involved in critical metabolic pathways. Its ability to inhibit tankyrase, an enzyme implicated in cancer progression, has been particularly noted. Studies have shown that this compound can effectively block tankyrase activity, which may lead to potential therapeutic applications in oncology .

Receptor Modulation

The compound has also been identified as a partial agonist at the NMDA receptor glycine site (NR1 subunit), suggesting its involvement in neurotransmission and potential implications for neurological disorders . This receptor modulation may contribute to its overall pharmacological profile.

Case Study 1: Tankyrase Inhibition

In a study exploring novel tankyrase inhibitors, this compound was synthesized and evaluated for its inhibitory effects. The findings revealed that this compound exhibited significant selectivity towards tankyrase compared to other enzymes, highlighting its potential as a targeted therapeutic agent for cancer treatment .

| Compound | Activity | Selectivity |

|---|---|---|

| This compound | Inhibitor | High |

| Control Compound | Inhibitor | Low |

Case Study 2: Neurotransmitter Interaction

Another investigation focused on the interaction of this compound with NMDA receptors. The study demonstrated that the compound could enhance synaptic plasticity by modulating receptor activity, which is crucial for learning and memory processes. This suggests a potential role in treating cognitive impairments associated with neurodegenerative diseases .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-aminocyclobutanecarboxylate has the molecular formula and features a cyclobutane ring with an amino group and a carboxylate moiety. Its unique structure allows it to participate in various chemical transformations, making it a versatile compound in organic synthesis.

Pharmaceutical Development

Potential Drug Candidate

MACC's structural characteristics suggest it could serve as a precursor for novel drug candidates. Its similarity to neurotransmitters indicates potential interactions with biological systems, particularly in modulating neurotransmitter activity. Preliminary studies have shown that MACC may interact with neurotransmitter receptors, which could lead to therapeutic applications in neuropharmacology.

Case Study: Hepatitis B Treatment

Research indicates that derivatives of MACC can be synthesized for the treatment and prevention of hepatitis B. The compound's unique properties may enhance the efficacy of antiviral drugs, highlighting its potential role in pharmaceutical formulations aimed at combating viral infections .

Synthetic Applications

Synthetic Intermediate

MACC is often utilized as a synthetic intermediate in organic chemistry. Its ability to undergo various chemical reactions facilitates the synthesis of more complex molecules. The compound can be transformed into derivatives that possess different biological activities, thereby expanding its utility in research and development .

Comparison with Related Compounds

The following table compares MACC with structurally similar compounds, illustrating its unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl cis-3-amino-cyclobutanecarboxylate | Cis configuration at the cyclobutane ring | Potentially different biological activity |

| Methyl 3-(aminomethyl)cyclobutane-1-carboxylate | Aminomethyl substitution | Greater steric hindrance affecting reactivity |

| Methyl 3-amino-1-hydroxycyclobutane-1-carboxylate | Hydroxyl group addition | Increased polarity may influence solubility |

This comparison highlights how MACC stands out due to its specific functional groups and structural configuration, making it an attractive compound for both synthetic and medicinal chemistry.

Research has indicated that this compound exhibits significant biological activity, particularly within neurochemistry. Its interactions with neurotransmitter systems suggest potential therapeutic uses, although comprehensive studies are still required to fully elucidate its pharmacological profile. Ongoing interaction studies are crucial for evaluating its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-Oxocyclobutanecarboxylate

- Structure: Features a ketone (3-oxo) instead of an amino group.

- CAS : 695-95-4.

- Applications : Serves as a precursor in organic synthesis due to its reactive ketone moiety.

- Key Differences: The absence of an amino group reduces nucleophilic reactivity but increases electrophilic character at the carbonyl position. Its molecular formula is C₆H₈O₃, with a lower molecular weight (128.13 g/mol) compared to the amino analog .

Methyl 3-(Benzyloxy)cyclobutanecarboxylate

- Structure : Benzyloxy substituent at the 3-position.

- CAS : 4934-98-7.

- Molecular Weight : 220.27 g/mol (C₁₃H₁₆O₃ ).

- This compound is less polar than the amino derivative, affecting solubility in aqueous systems .

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structure: Amino group at the 1-position (positional isomer).

- Synthetic Use : Demonstrated in Reference Example 87 (EP 4 374 877 A2) as an intermediate in pharmaceutical synthesis.

- NMR Data: Distinct proton environments (e.g., δ 2.56–2.31 ppm for methylamino protons) highlight structural differences compared to the 3-amino isomer .

Methyl 3-Aminocyclopentanecarboxylate

- Structure : Cyclopentane ring instead of cyclobutane.

- CAS : 1314922-38-7.

- Molecular Weight: 143.18 g/mol (C₇H₁₃NO₂).

- Key Differences : The larger cyclopentane ring reduces ring strain, altering conformational flexibility and reactivity in ring-opening reactions.

tert-Butyl 3-Aminocyclobutanecarboxylate

- Structure : tert-butyl ester replaces the methyl ester.

- CAS : 1173205-83-8.

- Molecular Formula: C₉H₁₇NO₂.

- Predicted Collision Cross Section (CCS) : 142.8 Ų for [M+H]+ adduct, compared to smaller methyl ester derivatives.

- Key Differences : The tert-butyl group enhances steric protection of the ester, improving stability under acidic or basic conditions .

Comparative Data Tables

Table 1: Structural and Physical Properties

Table 2: Hazard Profiles

| Compound | Acute Toxicity (H302) | Skin Irritation (H315) | Eye Irritation (H319) | Respiratory Irritation (H335) |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes |

| Methyl 3-aminocyclopentanecarboxylate | Yes | Yes | Yes | Yes |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity Methyl 3-aminocyclobutanecarboxylate, and how is purity validated?

- Methodological Answer :

- Synthesis Routes : Cyclobutane derivatives are often synthesized via [2+2] cycloaddition or ring-closing metathesis. For amino-substituted analogs, nucleophilic substitution or reductive amination of ketone intermediates may be employed, as seen in structurally similar compounds like cis-3-(methylamino)cyclobutane-1-carboxylate . Retrosynthetic tools (e.g., PISTACHIO, REAXYS) can predict feasible pathways by analyzing bond disconnections .

- Purity Validation : Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical. For example, NMR can confirm functional group integrity (e.g., amine and ester peaks), while HPLC (≥97% purity) ensures minimal impurities .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Exposure Controls : Use fume hoods and ensure proper ventilation. Gloves (nitrile or neoprene) and eye protection (EN 166/NIOSH-compliant safety glasses) are mandatory to prevent skin/eye contact .

- Storage : Store in airtight containers at controlled room temperature (20–25°C), away from oxidizing agents. Stability testing under varying pH and temperature conditions is advised, particularly if the compound is hygroscopic or prone to hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference experimental data with computational predictions (e.g., density functional theory for NMR chemical shifts) to identify anomalies. For example, steric effects in cyclobutane rings may cause unexpected splitting patterns .

- Collaborative Validation : Use multi-lab reproducibility frameworks to confirm results, as recommended in critical analysis guidelines for chemical research .

Q. What are the methodological challenges in studying the bioactivity of this compound in medicinal chemistry?

- Methodological Answer :

- Structural Analogues : Compare with bioactive cyclobutane derivatives (e.g., thiophene-based MPTC, which shows anticancer activity via kinase inhibition). Structure-activity relationship (SAR) studies can identify critical functional groups .

- In Silico Screening : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to targets like proteases or GPCRs, guiding experimental prioritization .

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variable Selection : Key factors include temperature, catalyst loading, and solvent polarity. For cyclobutane systems, polar aprotic solvents (e.g., DMF) often enhance reaction rates .

- Statistical Analysis : Use response surface methodology (RSM) to model interactions between variables. A recent study on similar esters achieved 90% yield by optimizing time and temperature via central composite design .

Q. What analytical techniques are most effective for characterizing the stability of this compound under varying conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH), then monitor degradation via LC-MS. For hydrolytic stability, track ester hydrolysis by quantifying carboxylic acid formation .

- Spectroscopic Monitoring : FT-IR can detect changes in functional groups (e.g., amine oxidation to nitro groups) under oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.